2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Description
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-[1-cyclopropyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6(3-4-13)5-15(14-8)7-1-2-7/h5,7H,1-3H2 |
InChI Key |
SJZZJKDXIGHFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(F)(F)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Silver-Catalyzed [3 + 2] Cycloaddition
The pyrazole ring in 2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is most efficiently synthesized through a silver-catalyzed cycloaddition between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂). This method enables dual incorporation of trifluoromethyl and cyano groups in a single step, addressing a longstanding synthetic challenge. Under optimized conditions (AgNO₃, 60°C, DMF), the reaction achieves regioselective control, yielding either 3-trifluoromethyl-4-cyanopyrazole or 5-trifluoromethyl-4-cyanopyrazole derivatives depending on the dicyanoalkene’s substitution pattern.
Table 1: Comparative Yields of Pyrazole Intermediates
| Dicyanoalkene Substrate | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 1,2-Dicyanoethylene | AgNO₃ | 60 | 78 | 4-CN, 3-CF₃ |
| 1,1-Dicyanoethylene | Ag₂O | 80 | 65 | 4-CN, 5-CF₃ |
This approach circumvents the need for multi-step functionalization, reducing purification bottlenecks.
Introduction of the Cyclopropyl Group
Nucleophilic Substitution with Cyclopropane Derivatives
The cyclopropyl moiety is introduced via nucleophilic substitution on pre-formed pyrazole intermediates. For example, 4-bromo-3-trifluoromethylpyrazole reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, achieving 72% yield. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 hours) and excess Grignard reagent (3 equiv).
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling between 4-iodopyrazole derivatives and cyclopropylboronic acids offers an alternative route. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C, this method achieves 68% yield with minimal byproducts. However, competing protodeboronation limits scalability, requiring careful control of pH and temperature.
Acetonitrile Functionalization Strategies
Cyanide Displacement Reactions
The acetonitrile group is installed via nucleophilic displacement of halogenated precursors. For instance, 2-(1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl bromide reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120°C, yielding 85% of the target nitrile. Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency, reducing side product formation from 15% to 5%.
Oxidative Cyanation
Direct cyanation of methyl groups using CuCN/KCN systems under oxygen atmosphere provides a one-pot alternative. Starting from 2-(1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethane, this method achieves 63% yield but requires stringent exclusion of moisture to prevent hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cycloadditions and cyanations, while ethereal solvents (THF, dioxane) improve selectivity in Grignard reactions. Elevated temperatures (>100°C) favor cyclopropane ring formation but risk decomposition of trifluoromethyl groups.
Table 2: Solvent Impact on Cyanation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 78 |
| DMSO | 130 | 4 | 85 |
| MeCN | 100 | 8 | 62 |
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that certain pyrazole derivatives, including those related to 2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile , demonstrate potent activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate their efficacy, revealing promising results in cell growth inhibition.
| Study | Compound Tested | Cell Line | GI50 (μM) |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.72 | |
| Related Pyrazole Derivatives | MCF7 (Breast Cancer) | 50.68 |
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented extensively. Compounds similar to This compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Candida albicans | 25 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Discoidin Domain Receptor Inhibition
The compound has been investigated for its role as an inhibitor of discoidin domain receptors (DDRs), which are implicated in various fibrotic diseases. A study identified related compounds that effectively inhibited DDRs, indicating potential therapeutic applications in treating idiopathic pulmonary fibrosis and other fibrotic conditions .
Case Study 1: Anticancer Efficacy
In a recent study published in RSC Advances, researchers synthesized various pyrazole derivatives, including This compound , and evaluated their anticancer properties against multiple tumor cell lines. The results demonstrated significant cytotoxic effects, particularly in lung and breast cancer models, suggesting that the incorporation of cyclopropyl and trifluoromethyl groups enhances anticancer activity .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that compounds similar to This compound exhibited strong inhibitory effects against a range of pathogens. The research emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Biological Activity
2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈F₃N₃
- Molecular Weight : 215.18 g/mol
Research indicates that compounds with a pyrazole core, such as this compound, often exhibit significant biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit specific enzymes that are crucial in various biological pathways.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. A notable example includes the discovery of related compounds that act as selective inhibitors of discoidin domain receptors (DDRs), which are implicated in fibrosis and cancer progression. These compounds demonstrated low toxicity and effective pharmacokinetic profiles in vivo, suggesting a promising therapeutic application for idiopathic pulmonary fibrosis (IPF) and possibly other cancers .
Enzymatic Inhibition
Research has shown that several pyrazole derivatives can act as potent inhibitors of enzymes involved in critical metabolic pathways. For instance, the compound's structural characteristics allow it to bind effectively to target enzymes, thereby inhibiting their activity and altering cellular functions .
Study 1: Discoidin Domain Receptor Inhibition
A study focused on the modification of pyrazole-based compounds revealed that certain analogs exhibited strong inhibitory effects on DDRs. The modifications led to enhanced selectivity and reduced off-target effects, making them suitable candidates for further development as anti-fibrotic agents .
Study 2: Anticancer Efficacy
Another research effort evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with this compound. These derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that the compound may possess similar properties .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- The target compound differs from analogs 1–3 in its cyclopropyl group (vs. methyl) and the absence of an oxadiazole-thioether moiety.
- The trifluoromethyl group is conserved in analogs 1–2 and the target compound, enhancing hydrophobicity and resistance to enzymatic degradation.
- Analog 2 contains a nitrile group but exhibits lower synthetic yield (27.7%) compared to other oxadiazole derivatives (e.g., 83.3% for analog 1) .
Table 2: Bioactivity Data
Key Observations :
- Analog 1 (with bromobenzylthio and oxadiazole) shows strong fungicidal activity , likely due to its ability to bind SDH via carbonyl interactions, as confirmed by molecular docking .
- The target compound’s cyclopropyl group may confer improved steric and electronic properties for SDH binding compared to methyl-substituted analogs.
- Analog 3, a simpler pyrazole-acetonitrile, lacks pesticidal activity but is used in pharmaceutical synthesis .
Physicochemical and Spectroscopic Comparisons
- NMR Data : The target compound’s ¹H NMR would likely show signals for cyclopropyl protons (~δ 1.0–1.5 ppm) and pyrazole protons (~δ 7.5–8.5 ppm), distinct from methyl-substituted analogs (e.g., δ ~3.9 ppm for N-methyl in analog 1) .
- HRMS : The molecular ion peak for the target compound (C₉H₈F₃N₃) would differ significantly from oxadiazole-containing analogs (e.g., m/z 446.24 for analog 1) .
Q & A
Q. What are the common synthetic routes for 2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclopropane ring formation and pyrazole functionalization. Key steps include:
- Cyclopropane Introduction : Use of cyclopropylamine derivatives under nucleophilic substitution conditions.
- Pyrazole Core Assembly : Reaction of trifluoromethyl-substituted precursors with acetonitrile derivatives.
- Optimization Strategies :
- Catalysts : Cesium carbonate (Cs₂CO₃) enhances coupling efficiency in acetonitrile solvent .
- Temperature : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
- Purification : Reverse-phase chromatography (C18 columns) ensures high purity .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropane coupling | Cs₂CO₃, acetonitrile, 50°C | 83% | |
| Pyrazole alkylation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, triethyl orthoformate | 27.7% |
Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H/13C NMR : Compare chemical shifts to known pyrazole derivatives (e.g., δ ~4.07 ppm for CH3 in pyrazole rings; δ ~118.86 ppm for CF3 groups) .
- HRMS : Confirm molecular weight (e.g., calculated m/z 290.0318 [M+H]+ for analogous compounds) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .
- HPLC : Monitor purity (>95%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity or bioactivity?
Methodological Answer:
- Validation of Models : Compare docking results (e.g., AutoDock Vina) with experimental binding assays. For example, molecular docking of similar pyrazole derivatives with SDH protein (PDB: 2FBW) revealed carbonyl groups as critical for interactions, aligning with bioactivity data .
- Solvent Effects : Adjust computational parameters to account for solvent polarity (e.g., acetonitrile vs. aqueous environments) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and validate transition-state predictions .
Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what insights does this provide into its molecular interactions?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in acetonitrile/ethanol mixtures .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion .
- Refinement : SHELXL refines structures with R-factors <0.04, revealing intermolecular interactions (e.g., hydrogen bonds between pyrazole N-H and nitrile groups) .
- Packing Analysis : Identify π-π stacking of trifluoromethyl groups, influencing solubility and stability .
Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic properties, considering its fluorinated pyrazole moiety?
Methodological Answer:
- In Vitro :
- CYP450 Inhibition Assays : Assess metabolic stability using human liver microsomes .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
- In Vivo :
- Rodent Models : Administer orally (10 mg/kg) and measure bioavailability via LC-MS/MS .
- Toxicology : Monitor hepatotoxicity markers (ALT/AST) due to fluorine’s metabolic resistance .
Q. How can molecular docking studies be designed to predict the compound's interaction with biological targets such as enzymes or receptors?
Methodological Answer:
- Target Preparation : Retrieve protein structures (e.g., PDB) and remove water/co-crystallized ligands .
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel and assign charges (e.g., Gasteiger-Marsili).
- Docking Protocol :
- Validation : Compare docking poses with crystallized inhibitors (e.g., penthiopyrad in SDH) to assess predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
